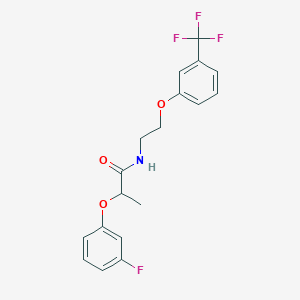

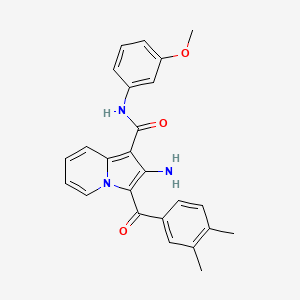

![molecular formula C23H25N7O2 B2946351 6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 923393-13-9](/img/structure/B2946351.png)

6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

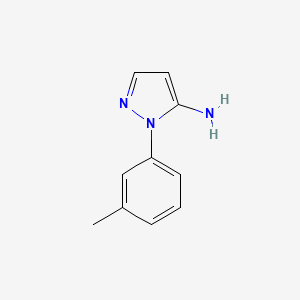

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Anti-Cancer Agents

Imidazole derivatives have been explored for their potential as chemotherapeutic agents in various types of cancer, including breast, lung, prostate, and leukemia. These compounds have shown promising results in preclinical studies .

Anti-Microbial Agents

Some imidazole derivatives serve as anti-microbial agents due to their ability to interfere with the biosynthesis of nucleic acids and proteins in microorganisms .

Anti-Inflammatory Agents

The imidazole core is significant in medicinal applications where certain derivatives are used as anti-inflammatory agents .

Metal Ion Extraction and Coating

Imidazolium salts derived from imidazole are used to extract metal ions from aqueous solutions and for metal nanoparticles coating .

Liquid Crystals Creation

Imidazole derivatives are utilized in creating oriented liquid crystals, which have applications in displays and other optical devices .

Electroluminescent Applications

Imidazole derivatives are being explored for their electroluminescent properties, which could be useful in the development of new types of display technologies .

Mecanismo De Acción

Target of Action

Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, histamine, and DNA-based structures . They have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its target. For example, some imidazole derivatives can inhibit the growth of bacteria by disrupting their cell wall synthesis, while others might inhibit specific enzymes or interact with cellular receptors .

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways. For instance, some imidazole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids, disrupt cellular metabolism, or modulate signal transduction pathways .

Pharmacokinetics

The pharmacokinetic properties of imidazole-containing compounds can also vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of imidazole-containing compounds can include changes in cell growth, gene expression, enzyme activity, and cellular signaling .

Action Environment

The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(3-imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O2/c1-16-5-7-18(8-6-16)14-30-21(31)19-20(26(3)23(30)32)25-22-28(17(2)13-29(19)22)11-4-10-27-12-9-24-15-27/h5-9,12-13,15H,4,10-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIAEWDGEVDRNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCCN5C=CN=C5)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16811888 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2946272.png)

![Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2946278.png)

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2946286.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)

![N-(4-bromobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2946289.png)